1-(5-Chloropyridin-3-YL)ethanone

Neonicotinoid Synthesis Agrochemical Intermediate Clothianidin

Sourcing regioisomerically pure 5-chloro-3-acetylpyridine is critical-generic alternatives compromise cross-coupling selectivity and insecticide potency. This intermediate ensures synthetic fidelity for clothianidin synthesis and kinase inhibitor libraries. • Regiospecific 5-chloro-3-acetyl substitution for high-affinity nAChR binding • Reactive acetyl handle for amine, oxime, and alcohol diversification • ≥95% purity, supplied as a solid to simplify handling and formulation

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 101945-85-1
Cat. No. B190017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloropyridin-3-YL)ethanone
CAS101945-85-1
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CN=C1)Cl
InChIInChI=1S/C7H6ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3
InChIKeyCHFDQPBFYDYBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloropyridin-3-yl)ethanone: Technical Baseline


1-(5-Chloropyridin-3-yl)ethanone (CAS 101945-85-1) is a chlorinated pyridine derivative with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol . The compound features a pyridine ring substituted with a chlorine atom at the 5-position and an acetyl (ethanone) group at the 3-position . It is typically supplied as a solid with a standard purity of ≥95% . This heterocyclic ketone serves primarily as a versatile building block in organic synthesis, particularly for the construction of pharmaceutical and agrochemical intermediates [1]. Its physicochemical properties, including a predicted boiling point of 262.0±25.0 °C and a density of 1.2±0.1 g/cm³ [2], define its handling and formulation parameters.

1-(5-Chloropyridin-3-yl)ethanone: Substitution Risks


The specific substitution pattern of 1-(5-chloropyridin-3-yl)ethanone is critical for both synthetic efficiency and downstream biological activity, making simple replacement with other chloropyridine isomers (e.g., 6-chloro or 2-chloro) or other halogens (e.g., bromo) a high-risk proposition. The 5-chloro-3-acetyl arrangement provides a unique electronic environment that governs regioselectivity in cross-coupling reactions [1] and is essential for the correct geometry required in neonicotinoid insecticide pharmacophores [2]. Furthermore, the physical and chemical properties of the chloro compound differ markedly from its bromo analog (e.g., boiling point, density) [3], which can significantly impact purification protocols, formulation stability, and overall process economics. Substituting with a generic alternative without rigorous re-validation would compromise yield, purity, and, critically, the functional activity of the final target molecule [2].

1-(5-Chloropyridin-3-yl)ethanone: Key Differentiators


Chloropyridinyl Moiety in Neonicotinoid Synthesis

1-(5-Chloropyridin-3-yl)ethanone is a key precursor for the synthesis of clothianidin and related neonicotinoid insecticides [1]. The 5-chloropyridin-3-yl group is a critical pharmacophore for high-affinity binding to the insect nicotinic acetylcholine receptor [2]. While other chloropyridine isomers exist, the 5-chloro-3-acetyl pattern is specifically required for the correct spatial and electronic properties of the final active ingredient [1]. This regiochemical requirement is a class-level inference, but it directly dictates the choice of intermediate: substitution with a 6-chloro or 2-chloro isomer would lead to a different, and likely inactive, final product [2].

Neonicotinoid Synthesis Agrochemical Intermediate Clothianidin

Physical Property Differentiation from Bromo Analog

The chloro analog (1-(5-chloropyridin-3-yl)ethanone) exhibits a significantly lower boiling point (262.0±25.0 °C) [1] and lower density (1.2±0.1 g/cm³) [1] compared to its bromo counterpart (1-(5-bromopyridin-3-yl)ethanone), which has a boiling point of 279.3±25.0 °C and a density of 1.534±0.06 g/cm³ . The chloro compound also lacks a sharp melting point, while the bromo analog melts at 77-79 °C . These differences, derived from cross-study comparable vendor data, impact distillation and extraction efficiency in large-scale synthesis.

Physicochemical Properties Process Chemistry Purification

Purity and Analytical QC Differentiation

The standard purity for 1-(5-chloropyridin-3-yl)ethanone is ≥95% . A key procurement differentiator is the availability of batch-specific analytical quality control (QC) data, including NMR, HPLC, and GC, from suppliers such as Bidepharm . In contrast, while the bromo analog (1-(5-bromopyridin-3-yl)ethanone) is offered at a nominal 97% purity , readily accessible batch-specific QC data is not consistently advertised by major vendors. The provision of verifiable analytical data for the chloro compound reduces the risk of impurity-related failures in sensitive downstream reactions.

Quality Control Analytical Data Procurement

Regiochemical Specificity in Cross-Coupling

The chlorine atom at the 5-position of the pyridine ring in 1-(5-chloropyridin-3-yl)ethanone creates a specific electronic environment that dictates regioselectivity in transition metal-catalyzed cross-coupling reactions [1]. This is a class-level inference based on the established principles of heteroaromatic substitution. For example, the 5-chloro group is more electron-withdrawing than hydrogen, influencing oxidative addition and transmetalation steps in Suzuki-Miyaura couplings [2]. This regiochemical control is not achievable with the 6-chloro or 2-chloro isomers, which would present different electronic and steric profiles, leading to different coupling outcomes or the need for different catalytic systems [1].

Cross-Coupling Suzuki-Miyaura Regioselectivity

1-(5-Chloropyridin-3-yl)ethanone: Application Scenarios


Neonicotinoid Insecticide Synthesis

This compound is an essential building block for the synthesis of clothianidin, a widely used neonicotinoid insecticide [1]. The specific 5-chloropyridin-3-yl moiety is required for high-affinity binding to the insect nicotinic acetylcholine receptor, ensuring potent pest control [1]. Procurement of this exact intermediate is non-negotiable for achieving the desired biological activity of the final formulated product.

Kinase Inhibitor Scaffold Construction

The 5-chloropyridin-3-yl group is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic candidates [2]. 1-(5-Chloropyridin-3-yl)ethanone serves as a versatile starting material for introducing this motif via its reactive acetyl group, enabling the synthesis of diverse compound libraries for drug discovery programs targeting cancer, inflammation, and infectious diseases [3].

Heterocyclic Building Block Precursor

The acetyl group of 1-(5-chloropyridin-3-yl)ethanone can be readily converted into a variety of functional groups (e.g., alcohols, amines, oximes), while the chloro substituent allows for further diversification via cross-coupling reactions [4]. This dual functionality makes it an ideal starting material for the synthesis of complex heterocyclic building blocks used in medicinal chemistry and materials science [4].

Technical Documentation Hub

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